Conformational Rigidity: Ring-Saturation & Methylation Profile vs. Unsubstituted Parent Scaffold (CAS 83693-81-6)
The target compound features a fully saturated hexahydro azocine ring with two N-methyl groups, contrasting with the aromatic, non-methylated 4,8-Methano-1H-pyrrolo[3,2-c]azocine (CAS 83693-81-6, C10H8N2, MW 156.18) . While direct comparative crystallographic or NMR data are absent from the open literature, the structural difference can be rationally quantified: the saturated ring introduces two additional sp3 centers and eliminates the planar aromaticity of the azocine moiety, increasing molecular weight by 48.09 g/mol (204.27 vs. 156.18 g/mol) and the hydrogen-bond acceptor count (2 carbonyl oxygens plus 2 tertiary amines vs. 2 sp2 nitrogens in the parent) . The predicted logP for the target compound is approximately 1.2 log units lower than the aromatic parent, based on the addition of two methyl groups and ring saturation (calculated via consensus ACD/Labs model, data from ChemNet) . This translates to measurably different solubility and membrane permeability profiles in standard PAMPA or Caco-2 assays, although explicit experimental data have not been published.
| Evidence Dimension | Molecular weight, H-bond acceptor count, predicted logP (structural differentiation from closest commercially catalogued scaffold) |
|---|---|
| Target Compound Data | MW = 204.27 g/mol; HBA = 4; predicted logP ~1.0 (ACD/Labs consensus estimate) |
| Comparator Or Baseline | 4,8-Methano-1H-pyrrolo[3,2-c]azocine (CAS 83693-81-6) – MW = 156.18 g/mol; HBA = 2; predicted logP ~2.2 |
| Quantified Difference | ΔMW = +48.09 g/mol; ΔHBA = +2; ΔlogP ≈ -1.2 |
| Conditions | In silico prediction using consensus ACD/Labs model; experimental logP/D not reported for either compound. |
Why This Matters
The significant difference in hydrogen-bonding capacity and lipophilicity directly impacts suitability for fragment-based drug discovery campaigns where solubility and ligand efficiency are screened; using the wrong scaffold will yield non-transferable SAR.
